ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate
Overview
Description
Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 481659-90-9 . It has a molecular weight of 480.49 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C27H23F3N2O3/c1-3-32-23-14-13-20 (15-18 (23)16-24 (32)26 (34)35-4-2)31-25 (33)22-8-6-5-7-21 (22)17-9-11-19 (12-10-17)27 (28,29)30/h5-16H,3-4H2,1-2H3, (H,31,33) . This code provides a specific identifier for the molecular structure of the compound.Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound could potentially be used in the synthesis of various indole derivatives, contributing to the development of new drugs and treatments .
Biological Activity
Indole derivatives, including the compound , have shown various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives valuable in the development of new therapeutic drugs .
Antiviral Activity
Specific indole derivatives have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . The compound could potentially exhibit similar antiviral properties.
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activity . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to exhibit anticancer activity . This suggests that the compound could potentially be used in the development of anticancer drugs .
Antioxidant Activity
Indole derivatives have shown antioxidant activity . This suggests that the compound could potentially be used in the development of antioxidant drugs .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that the compound could potentially be used in the development of antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests that the compound could potentially be used in the development of antidiabetic drugs .
Safety and Hazards
Future Directions
Indole derivatives, such as this compound, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Their role in cell biology and their application as biologically active compounds for the treatment of various disorders have attracted increasing attention in recent years .
properties
IUPAC Name |
ethyl 1-ethyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F3N2O3/c1-3-32-23-14-13-20(15-18(23)16-24(32)26(34)35-4-2)31-25(33)22-8-6-5-7-21(22)17-9-11-19(12-10-17)27(28,29)30/h5-16H,3-4H2,1-2H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGYMKNLXTCOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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